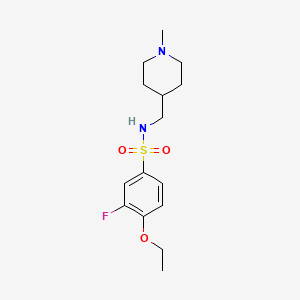

![molecular formula C15H17N7O2 B3001227 [4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 899974-54-0](/img/structure/B3001227.png)

[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

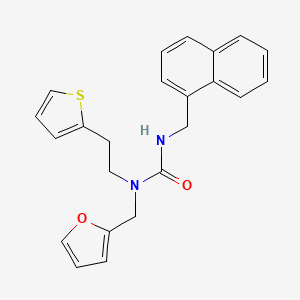

The compound "[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone" is a novel chemical entity that appears to be related to a class of compounds that incorporate furan and piperazine moieties. These types of compounds are of interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as furan rings and piperazine units, which are often explored for their antidepressant and antibacterial activities .

Synthesis Analysis

The synthesis of related compounds typically begins with a furan derivative, which undergoes various chemical reactions to introduce additional functional groups. For instance, in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, the process starts with 2-acetylfuran and involves a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction with N-methyl piperazine . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, possibly including the formation of a triazolopyrimidine core and subsequent attachment of a piperazine unit.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a piperazine ring, which is a six-membered nitrogen-containing heterocycle. The presence of these heterocycles is crucial for the biological activity of these molecules. The structural elucidation of related compounds is typically achieved using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry . These methods would also be applicable to determine the structure of the compound .

Chemical Reactions Analysis

Compounds with furan and piperazine moieties can undergo a variety of chemical reactions. The furan ring can participate in electrophilic aromatic substitution, while the piperazine can be involved in nucleophilic substitution reactions. The triazolopyrimidine core of the compound suggests that it may also undergo reactions typical of heteroaromatic compounds, such as nucleophilic aromatic substitution. The specific reactivity patterns would depend on the substituents present on the rings and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms within the rings can impact the compound's polarity, solubility, and ability to form hydrogen bonds. These properties are important for the compound's biological activity and pharmacokinetics. The related compounds discussed in the papers have been investigated for their antidepressant and antibacterial activities, suggesting that the compound may also possess similar pharmacological properties .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity . The result is a disruption in cell cycle progression, particularly at the G1/S and G2/M checkpoints .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and G2/M checkpoints . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

This suggests that the compound can enter cells and interact with its target, CDK2 .

Result of Action

The compound’s action results in significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This indicates that the compound is effective at low concentrations . The compound also induced apoptosis within HCT cells .

properties

IUPAC Name |

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGLSNAAXVGOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

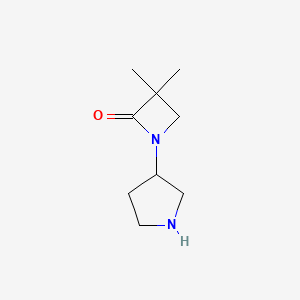

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

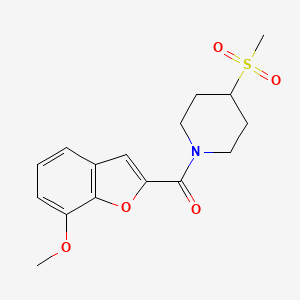

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)